molecular formula C13H10N4 B12903458 4-(Pyridin-4-yl)phthalazin-1-amine CAS No. 139328-94-2

4-(Pyridin-4-yl)phthalazin-1-amine

Katalognummer: B12903458
CAS-Nummer: 139328-94-2
Molekulargewicht: 222.24 g/mol
InChI-Schlüssel: SAKLLKZAPAPVDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Pyridin-4-yl)phthalazin-1-amine is a nitrogen-containing heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as an anticancer agent. The structure of this compound consists of a phthalazine ring fused with a pyridine ring, making it a unique and versatile molecule for various chemical reactions and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-4-yl)phthalazin-1-amine typically involves the reaction of phthalic anhydride with 4-aminopyridine under specific conditions. One common method includes the fusion of phthalic anhydride with 4-aminopyridine in the presence of a catalyst such as polyphosphoric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the phthalazin-1-amine structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Pyridin-4-yl)phthalazin-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-(Pyridin-4-yl)phthalazin-1-amine has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-(Pyridin-4-yl)phthalazin-1-amine involves the inhibition of VEGF receptor tyrosine kinases. By binding to these receptors, the compound prevents the activation of signaling pathways that promote angiogenesis, thereby inhibiting the growth and metastasis of tumors. Additionally, the compound may interact with other molecular targets such as platelet-derived growth factor (PDGF) receptors and c-KIT, further contributing to its anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(Pyridin-4-yl)phthalazin-1-amine stands out due to its unique combination of a phthalazine and pyridine ring, which imparts distinct chemical and biological properties. Its ability to inhibit multiple molecular targets makes it a versatile compound for therapeutic applications .

Eigenschaften

CAS-Nummer

139328-94-2

Molekularformel

C13H10N4

Molekulargewicht

222.24 g/mol

IUPAC-Name

4-pyridin-4-ylphthalazin-1-amine

InChI

InChI=1S/C13H10N4/c14-13-11-4-2-1-3-10(11)12(16-17-13)9-5-7-15-8-6-9/h1-8H,(H2,14,17)

InChI-Schlüssel

SAKLLKZAPAPVDX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=NN=C2N)C3=CC=NC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.